molecular formula C12H8F3NO3 B3419355 Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate CAS No. 1422284-64-7

Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate

Cat. No.: B3419355
CAS No.: 1422284-64-7
M. Wt: 271.19 g/mol
InChI Key: MXGPEAHFOPWZAV-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate (CAS 1422284-64-7) is a high-purity quinoline derivative designed for advanced medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for developing novel therapeutic agents. Quinoline derivatives, particularly those containing a trifluoromethyl group, are recognized for their potent biological activities and ability to improve the pharmacokinetic properties of drug candidates . This compound is of significant interest in antimicrobial research, as trifluoromethylquinolone derivatives have been shown to function by inhibiting DNA synthesis through complex formation with DNA gyrase or topoisomerase II enzymes . The strategic placement of the trifluoromethyl group is known to profoundly influence biological activity by altering properties like acidity, reactivity, and stability . Beyond antimicrobial applications, the quinoline scaffold is a fundamental building block in oncology research, with numerous derivatives acting as growth inhibitors by inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis . Researchers utilize this ester in multi-step, regioselective synthesis to create targeted molecular libraries for screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; refer to the Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

methyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-4-6(12(13,14)15)2-3-8(7)16-9/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGPEAHFOPWZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372408
Record name Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422284-64-7, 123158-31-6
Record name 2-Quinolinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422284-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123158-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-hydroxyquinoline with trifluoromethylating agents and subsequent esterification to introduce the carboxylate group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality. The choice of reagents, catalysts, and reaction conditions is crucial to achieving optimal production outcomes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with trifluoromethyl, hydroxy, and ester substituents are widely studied for their pharmacological properties. Below is a detailed comparison of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate with structurally related analogs:

Substituent Position and Functional Group Effects

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
This compound 123158-31-6 4-OH, 6-CF₃, 2-COOCH₃ C₁₂H₈F₃NO₃ 271.19 Reference compound; optimized for P-glycoprotein inhibition .
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate 26893-12-9 4-OH, 6-CF₃, 3-COOCH₂CH₃ C₁₃H₁₀F₃NO₃ 285.22 Ethyl ester at position 3 enhances lipophilicity but may reduce metabolic stability compared to methyl ester .
Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate N/A 4-OH, 6,7-F₂, 3-COOCH₃, 2-SCH₂C₆H₄F C₁₉H₁₃F₃N₂O₃S 430.37 Difluoro and sulfanyl groups improve antibacterial activity but introduce steric hindrance .
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate 1384265-62-6 4-Cl, 6-CH₃, 2-CF₃, 3-COOCH₃ C₁₃H₉ClF₃NO₂ 303.66 Chlorine at position 4 increases electrophilicity, potentially enhancing reactivity in cross-coupling reactions .
4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid 175203-86-8 4-OH, 6-OCF₃, 3-COOH C₁₁H₆F₃NO₄ 273.17 Trifluoromethoxy group at position 6 and free carboxylic acid at position 3 may alter solubility and target binding .

Physicochemical Properties

  • Solubility: The methyl ester in this compound improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid, CAS 343-10-2) .
  • Crystallinity: X-ray studies of analogs (e.g., Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate) reveal intermolecular C–H···π and hydrogen-bonding interactions, which may influence the target compound’s solid-state stability .

Biological Activity

Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate is a notable compound within the quinoline class, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₈F₃NO₃
  • Molar Mass : 271.19 g/mol
  • Structural Features : The compound features a quinoline ring system with a hydroxyl group, a trifluoromethyl group, and a carboxylate ester. The trifluoromethyl group enhances lipophilicity, which may influence its biological interactions and pharmacokinetics.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in various metabolic pathways, which is crucial for its antimicrobial and anticancer activities.
  • Tautomeric Forms : The ability to exist in different tautomeric forms can affect reactivity and interaction with biological targets, enhancing its potential as a therapeutic agent.
  • Biochemical Pathways : Quinoline derivatives can act as precursors for synthesizing other biologically active compounds, facilitating the development of new drugs.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, making it a candidate for further pharmacological exploration in oncology.

Research Findings and Case Studies

Several studies have highlighted the potential of this compound in biomedical applications:

StudyFindings
Demonstrated antimicrobial activity against multiple bacterial strains; potential as an anticancer agent.
Explored as a drug candidate due to unique chemical structure; showed enzyme inhibition leading to reduced survival rates of pathogens and cancer cells.
Synthesized derivatives exhibited enhanced antimicrobial activity compared to traditional quinoline compounds; suggested modifications could yield more effective agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate
Reactant of Route 2
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Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate

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